molecular formula C18H22N2O3S2 B5028161 N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide

N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide

Cat. No.: B5028161
M. Wt: 378.5 g/mol
InChI Key: OXMVXNBZVGORJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide is a complex organic compound that features a combination of pyridine, thiophene, sulfonyl, and cyclohexanecarboxamide groups

Properties

IUPAC Name

N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c21-18(14-6-2-1-3-7-14)20-13-16(15-8-4-10-19-12-15)25(22,23)17-9-5-11-24-17/h4-5,8-12,14,16H,1-3,6-7,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMVXNBZVGORJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of the pyridine and thiophene derivatives, followed by their sulfonylation and subsequent coupling with cyclohexanecarboxamide.

    Synthesis of Pyridine and Thiophene Derivatives: The pyridine derivative can be synthesized from 2-aminopyridine and α-bromoketones under mild, metal-free conditions using I2 and TBHP in toluene. The thiophene derivative can be synthesized using similar methods.

    Sulfonylation: The sulfonylation step involves the introduction of a sulfonyl group to the pyridine and thiophene derivatives. This can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with Cyclohexanecarboxamide: The final step involves coupling the sulfonylated pyridine and thiophene derivatives with cyclohexanecarboxamide. This can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide is unique due to its combination of pyridine, thiophene, sulfonyl, and cyclohexanecarboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.